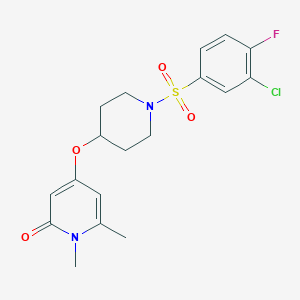![molecular formula C15H9ClFN3OS B2624814 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide CAS No. 392242-02-3](/img/structure/B2624814.png)
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide” is a chemical compound that is part of a class of molecules known as 1,3,4-thiadiazoles . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibit a wide variety of biological activity . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .
Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by NMR, IR, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .
作用機序
Target of Action
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is a synthetic compound that has been studied for its potential antitubercular activity . The primary targets of this compound are the cell lines of Mycobacterium tuberculosis , a bacterium that causes tuberculosis. The compound’s interaction with these cell lines is believed to inhibit their growth .
Mode of Action
It is suggested that the activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction may disrupt the normal functioning of the Mycobacterium tuberculosis cells, thereby inhibiting their growth .
Biochemical Pathways
Given its proposed mode of action, it is likely that this compound interferes with the biochemical pathways essential for the growth and survival of mycobacterium tuberculosis .
Result of Action
The molecular and cellular effects of this compound’s action are believed to be the inhibition of the growth of Mycobacterium tuberculosis cells . This is likely achieved through the disruption of essential biochemical pathways within these cells .
実験室実験の利点と制限
One of the advantages of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is its high potency and specificity, which makes it an attractive candidate for drug development. This compound has also been shown to have low toxicity in animal studies, which is important for its potential use in humans. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several potential future directions for research on N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide. One area of interest is the development of this compound-based therapies for cancer and inflammation. In addition, further studies are needed to understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative disorders. Furthermore, the development of more soluble analogs of this compound could improve its pharmacokinetic properties and increase its potential for clinical use.
合成法
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide involves a series of chemical reactions that start with the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide to produce 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 4-fluorobenzoyl chloride to form the final product, this compound.
科学的研究の応用
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
生化学分析
Biochemical Properties
It has been suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group
Cellular Effects
Some related compounds have shown antitubercular activity against Mycobacterium tuberculosis cell lines
Molecular Mechanism
Ongoing studies are focused on exploring the mechanism by which these compounds inhibit cell growth .
特性
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYUTXULNNILGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2624732.png)
![3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea](/img/structure/B2624733.png)

![6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B2624735.png)
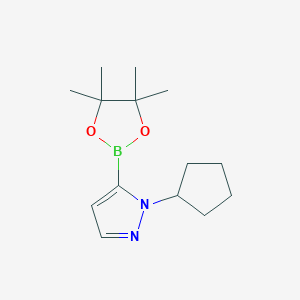
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2624740.png)
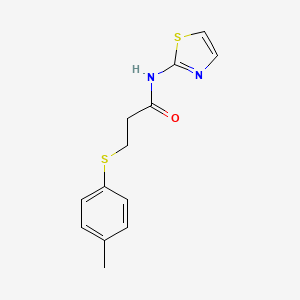
![2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2624743.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]carbamate](/img/structure/B2624744.png)
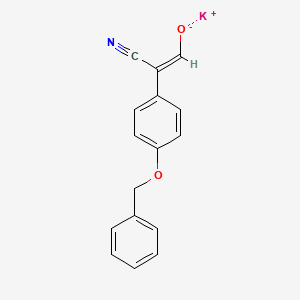
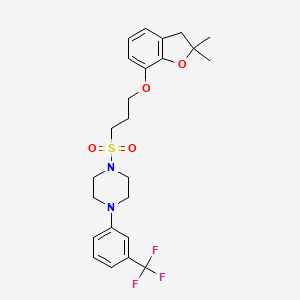
![2-Chloro-N-(2,2-dimethylpropyl)-N-[1-(3-methoxypropyl)pyrazol-3-yl]acetamide](/img/structure/B2624750.png)

